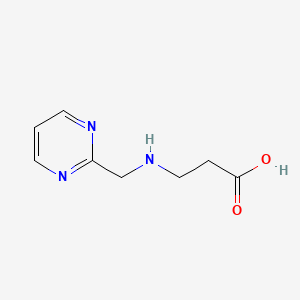
3-(Pyrimidin-2-ylmethylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyrimidin-2-ylmethylamino)propanoic acid, also known as PMAPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PMAPA belongs to the class of amino acid derivatives and has been studied for its ability to inhibit the activity of certain enzymes. In
Mécanisme D'action
The mechanism of action of 3-(Pyrimidin-2-ylmethylamino)propanoic acid involves its ability to inhibit the activity of dihydrofolate reductase. This enzyme is essential for the synthesis of DNA and cell division, and its inhibition can lead to cell death. 3-(Pyrimidin-2-ylmethylamino)propanoic acid binds to the active site of dihydrofolate reductase and prevents the conversion of dihydrofolate to tetrahydrofolate, which is necessary for DNA synthesis.
Biochemical and Physiological Effects:
3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have both biochemical and physiological effects. Inhibition of dihydrofolate reductase by 3-(Pyrimidin-2-ylmethylamino)propanoic acid can lead to decreased DNA synthesis and cell division, which can ultimately result in cell death. 3-(Pyrimidin-2-ylmethylamino)propanoic acid has also been shown to have anti-inflammatory effects, as it can inhibit the activity of inflammatory enzymes such as cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Pyrimidin-2-ylmethylamino)propanoic acid in lab experiments is its specificity for dihydrofolate reductase, which allows for targeted inhibition of this enzyme. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 3-(Pyrimidin-2-ylmethylamino)propanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for research involving 3-(Pyrimidin-2-ylmethylamino)propanoic acid. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the efficacy of 3-(Pyrimidin-2-ylmethylamino)propanoic acid in different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Further studies are needed to determine the efficacy of 3-(Pyrimidin-2-ylmethylamino)propanoic acid in treating these diseases. Finally, there is a need for the development of more efficient synthesis methods for 3-(Pyrimidin-2-ylmethylamino)propanoic acid to facilitate its use in further research.
Méthodes De Synthèse
3-(Pyrimidin-2-ylmethylamino)propanoic acid can be synthesized through a multistep process involving the reaction of pyrimidine-2-carboxylic acid with 2-aminoethanol, followed by the addition of 2,4-dichlorobenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified through column chromatography and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
3-(Pyrimidin-2-ylmethylamino)propanoic acid has been studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in DNA synthesis and cell division. 3-(Pyrimidin-2-ylmethylamino)propanoic acid has also been studied for its anti-cancer properties, as it can induce apoptosis in cancer cells. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
3-(pyrimidin-2-ylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQTQYMJPIUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-ylmethylamino)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)
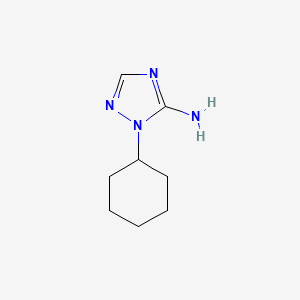
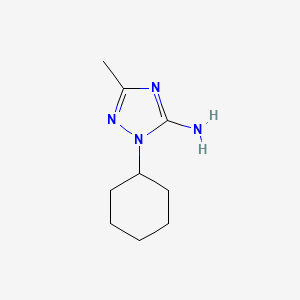
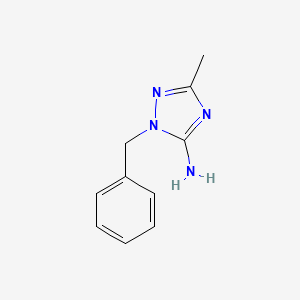
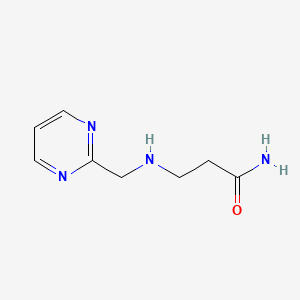
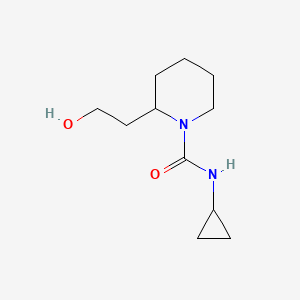
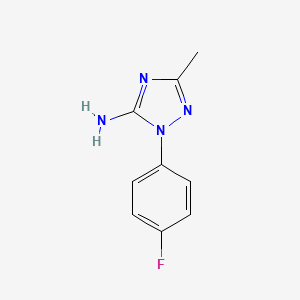
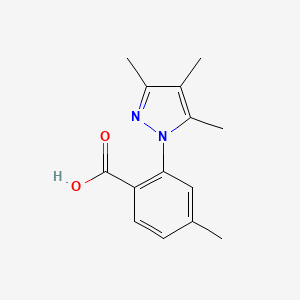
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)